4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Overview
Description
4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a heterocyclic compound that features a pyridine ring substituted with a carboxaldehyde group, a methyl group, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and material science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the borylation of a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyridine reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The scalability of the Suzuki-Miyaura reaction makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Palladium catalysts with bases like potassium carbonate in solvents like toluene.
Major Products
Oxidation: 4-Pyridinecarboxylic acid derivatives.
Reduction: 4-Pyridinemethanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the coupling partner.
Scientific Research Applications
4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has diverse applications in scientific research:
Biology: Employed in the development of bioactive compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its ability to form stable complexes with various metal ions. The boronic ester moiety can coordinate with metals, facilitating catalytic processes. Additionally, the aldehyde group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is unique due to the presence of both an aldehyde group and a boronic ester moiety. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C13H18BNO3 |
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Molecular Weight |
247.10 g/mol |
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H18BNO3/c1-9-6-15-7-11(10(9)8-16)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 |
InChI Key |
ZVUWIRTYIDJJOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C=O)C |
Origin of Product |
United States |
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